molecular formula C13H12BrN3O3 B2761155 3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione CAS No. 2034387-15-8

3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2761155
CAS No.: 2034387-15-8
M. Wt: 338.161
InChI Key: PINOAKDWSVOXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS Number: 2034387-15-8) is a sophisticated organic compound with a molecular formula of C 13 H 12 BrN 3 O 3 and a molecular weight of 338.16 g/mol . This complex molecule features an imidazolidine-2,4-dione (hydantoin) core linked to a 3-bromobenzoyl-substituted azetidine ring, making it a valuable building block in medicinal chemistry and drug discovery research. The core imidazolidine-2,4-dione scaffold is a well-established privileged structure in pharmaceutical development . Compounds containing this motif are frequently investigated for a wide spectrum of biological activities, which may include antidiabetic , anticancer , antimicrobial , and anti-inflammatory properties . The presence of the bromine atom on the benzoyl group offers a versatile synthetic handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is provided as a high-purity material for research applications. It is intended for use in in vitro assay development, as a standard in analytical testing, and as a key intermediate in the synthesis of novel chemical entities for biological screening. Please Note: This product is for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[1-(3-bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O3/c14-9-3-1-2-8(4-9)12(19)16-6-10(7-16)17-11(18)5-15-13(17)20/h1-4,10H,5-7H2,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINOAKDWSVOXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione typically involves the reaction of 3-bromobenzoyl chloride with azetidin-3-yl imidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions to form substituted products.

Scientific Research Applications

3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The azetidinyl and imidazolidine-2,4-dione moieties contribute to the compound’s overall activity by stabilizing the interaction with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The evidence highlights 2-[5-(1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine (CAS: 2415471-04-2, BK78168 ) as a structurally related compound. Below is a comparative analysis based on available

Property 3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione 2-[5-(1H-pyrazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
CAS Number 2034387-15-8 2415471-04-2
Molecular Formula C₁₃H₁₂BrN₃O₃ C₁₆H₁₆F₃N₅O
Molecular Weight (g/mol) 338.1567 351.3263
Core Structure Imidazolidine-2,4-dione + azetidine Pyridine + octahydropyrrolopyrrole + pyrazole
Key Functional Groups Bromobenzoyl, azetidine Trifluoromethylpyridine, pyrazole-carbonyl

Structural and Functional Differences

In contrast, BK78168 features a pyridine-pyrrolopyrrole hybrid system, which may enhance π-π stacking interactions in protein binding .

Conversely, BK78168 incorporates a trifluoromethylpyridine moiety, known for its electron-withdrawing properties and resistance to oxidative metabolism . BK78168 includes a pyrazole-4-carbonyl group, which is absent in BK78166. Pyrazole derivatives are often utilized in drug design for their ability to modulate solubility and selectivity .

Molecular Weight and Complexity :

  • BK78168 (351.33 g/mol) has a higher molecular weight and greater structural complexity than BK78166 (338.16 g/mol), which may influence pharmacokinetic properties such as absorption and distribution.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-[1-(3-Bromobenzoyl)azetidin-3-yl]imidazolidine-2,4-dione, and how can reaction conditions be optimized?

  • Methodology :

  • Begin with a multi-step synthesis involving azetidine ring formation followed by bromobenzoylation and imidazolidinedione cyclization. Use quantum chemical calculations (e.g., density functional theory, DFT) to predict feasible reaction pathways and intermediates .
  • Optimize reaction parameters (temperature, solvent, catalysts) via statistical experimental design (e.g., factorial design) to reduce trial-and-error approaches. For example, vary catalyst loading and temperature systematically to identify conditions that maximize yield while minimizing side products .
  • Validate intermediates using spectroscopic techniques (e.g., IR, NMR) at each step to ensure structural fidelity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the azetidine ring, bromobenzoyl group, and imidazolidinedione core. Compare experimental shifts with DFT-predicted values for validation .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and bromine-related vibrations (~500–700 cm⁻¹) .
  • Mass Spectrometry (GC-MS/LC-MS) : Confirm molecular weight and fragmentation patterns to verify purity and detect byproducts .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound’s synthesis?

  • Methodology :

  • Perform DFT calculations to map potential energy surfaces (PES) and identify transition states. Compare computed activation energies with experimental kinetic data to validate mechanisms .
  • Use molecular dynamics simulations to model solvent effects and steric hindrance in azetidine ring formation. This helps explain discrepancies in yields reported under different solvent systems .
  • Cross-reference computational predictions with experimental data (e.g., GC-MS traces) to isolate dominant reaction pathways .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Methodology :

  • Conduct dose-response assays under standardized conditions (e.g., fixed pH, temperature) to eliminate variability. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from differences in assay buffer composition .
  • Use cheminformatics tools to analyze structure-activity relationships (SAR). Compare substituent effects (e.g., bromobenzoyl vs. fluorobenzoyl analogs) to identify structural determinants of bioactivity .
  • Validate hypotheses via site-directed mutagenesis or crystallography if the compound targets a specific protein (e.g., kinase or receptor) .

Q. How can researchers design experiments to evaluate this compound’s bioactivity while minimizing resource consumption?

  • Methodology :

  • Employ high-throughput screening (HTS) with microplate readers to test multiple concentrations and biological targets simultaneously .
  • Use virtual screening to prioritize assays. For instance, dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding affinities before lab testing .
  • Apply fractional factorial design to reduce the number of experiments. For example, test only critical variables (e.g., pH, incubation time) in a reduced matrix while maintaining statistical validity .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility or stability data?

  • Methodology :

  • Replicate experiments under identical conditions (solvent, temperature, purity). For instance, discrepancies in aqueous solubility may arise from undetected polymorphic forms .
  • Use accelerated stability studies (e.g., thermal stress at 40°C/75% RH) with HPLC monitoring to compare degradation profiles across studies .
  • Apply multivariate analysis (e.g., PCA) to identify hidden variables (e.g., trace impurities) affecting data consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.